molecular formula C24H18N2O5 B11144753 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B11144753
M. Wt: 414.4 g/mol
InChI Key: RPWWRJNRDICVPN-HMMYKYKNSA-N
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Description

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound is characterized by the presence of a benzoxazole ring, an ethoxyphenyl group, and a nitrophenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one lies in its specific combination of functional groups and structural features. The presence of the benzoxazole ring, ethoxyphenyl group, and nitrophenyl group imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C24H18N2O5/c1-2-30-19-12-10-17(11-13-19)23(27)20(15-16-6-5-7-18(14-16)26(28)29)24-25-21-8-3-4-9-22(21)31-24/h3-15H,2H2,1H3/b20-15+

InChI Key

RPWWRJNRDICVPN-HMMYKYKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3

Origin of Product

United States

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